2-Furanylmethanamine hydrochloride
Overview
Description
2-Furanylmethanamine hydrochloride is a chemical compound with the formula C5H8ClNO . It’s a solid substance and its CAS number is 4753-68-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure is not provided in the sources, but it can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Physical and Chemical Properties Analysis
This compound is a solid substance . Its physical and chemical properties can be analyzed using techniques such as dynamic mechanical analysis and various physicochemical analysis techniques .Scientific Research Applications
Neuroprotective Effects
2-Furanylmethanamine hydrochloride shows promise in neuroprotection. Studies have investigated its effects as a Ca(2+) channel blocker in models of cerebral ischemia. For example, the compound LY393615, which contains a furanyl moiety, demonstrated significant protection against ischemia-induced brain injury in gerbils and rats, suggesting potential as an anti-ischemic agent (Hicks, Ward, & O'Neill, 2000).
DNA Binding and Antiprotozoal Activity
2,5-Bis(4-guanylphenyl)furan, an analogue of this compound, demonstrated enhanced DNA-binding affinityand antiprotozoal activity. Its structural similarity to antitrypanosomal drugs and tighter binding to DNA sequences than its analogues make it a candidate for further investigation in these areas. The crystal structure of the complex between this furan derivative and DNA dodecamer d(CGCGAATTCGCG)2 supports its potential in medicinal chemistry (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Synthesis of 2-Amidofurans
Advancements in synthetic methods for 2-amidofurans, related to this compound, have been reported. These methods include thermolysis, C-N cross-coupling reactions, and reactions with cyclic carbinol amides. This research is significant for the development of novel furanyl-containing compounds with potential applications in various fields including pharmaceuticals and materials science (Padwa, Crawford, Rashatasakhon, & Rose, 2003).
Fura-2 in Calcium Studies
Fura-2, a compound related to this compound, is utilized in studying calcium dynamics in biological systems. It acts as a chelator that changes its fluorescence properties upon complexing with divalent metal ions, providing insights into Ca2+ buffers and fluxes across membranes(Neher, 1995). This compound has been instrumental in understanding cellular calcium signaling and has broad applications in neuropharmacology and other areas of cell biology.
Mechanism of Formation of FFI
Research into the formation mechanisms of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI), which may share structural features with this compound, has provided insights into its formation from ammonia and furosine. This study challenges the proposition of FFI as an advanced glycosylation end product or a protein cross-link, suggesting alternative pathways and implications in protein chemistry (Njoroge, Fernandes, & Monnier, 1988).
Photocatalytic Degradation of Pharmaceuticals
In environmental studies, related furanyl compounds have been investigated for their use in the photocatalytic degradation of pharmaceuticals in water, demonstrating their potential in water treatment and pollution control (Molinari, Pirillo, Loddo, & Palmisano, 2006). This research opens avenues for the application of furanyl derivatives in environmental science.
Properties
IUPAC Name |
furan-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQNVVCEHWMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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